[3-(Dimethylamino)-2-hydroxypropyl](methyl)amine
Overview
Description
3-(Dimethylamino)-2-hydroxypropylamine is a chemical compound with a unique structure that includes both amine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-hydroxypropylamine typically involves the reaction of dimethylamine with a suitable precursor. One common method is the reaction between dimethylamine and acrylonitrile, followed by hydrogenation to yield the desired product . This process involves:
Reaction with Acrylonitrile: Dimethylamine reacts with acrylonitrile in a Michael addition reaction to form dimethylaminopropionitrile.
Hydrogenation: The intermediate dimethylaminopropionitrile is then hydrogenated to produce 3-(Dimethylamino)-2-hydroxypropylamine.
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-hydroxypropylamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used for reduction.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, 3-(Dimethylamino)-2-hydroxypropylamine is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in creating polymers and other advanced materials .
Biology and Medicine
Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications .
Industry
Industrially, 3-(Dimethylamino)-2-hydroxypropylamine is used in the production of surfactants and other chemicals. Its properties make it suitable for use in personal care products, such as shampoos and soaps .
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-hydroxypropylamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with other molecules, influencing their behavior and reactivity. This makes it useful in modifying the properties of polymers and other materials .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: Similar in structure but lacks the hydroxyl group.
Dimethylaminoethyl methacrylate: Contains a methacrylate group instead of a hydroxyl group.
Uniqueness
What sets 3-(Dimethylamino)-2-hydroxypropylamine apart is its combination of amine and hydroxyl groups, which provides unique reactivity and versatility in various applications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
1-(dimethylamino)-3-(methylamino)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c1-7-4-6(9)5-8(2)3/h6-7,9H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISBGZVIQGRTRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CN(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201257640 | |
Record name | 1-(Dimethylamino)-3-(methylamino)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201257640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34569-34-1 | |
Record name | 1-(Dimethylamino)-3-(methylamino)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34569-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Dimethylamino)-3-(methylamino)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201257640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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